2,2-Dimethylheptane
Overview
Description
2,2-Dimethylheptane is a chemical compound with the molecular formula C9H20 . It is one of the isomers of nonane .
Molecular Structure Analysis
The molecular structure of 2,2-Dimethylheptane consists of 9 carbon atoms and 20 hydrogen atoms . The structure can be viewed as a heptane molecule with two methyl groups attached to the second carbon atom .Physical And Chemical Properties Analysis
2,2-Dimethylheptane has a density of 0.7±0.1 g/cm³ and a boiling point of 132.0±7.0 °C at 760 mmHg . Its vapour pressure is 11.1±0.1 mmHg at 25°C, and it has an enthalpy of vaporization of 35.4±0.8 kJ/mol . The flash point is 24.4±11.7 °C . The compound has no H bond acceptors or donors, and it has 4 freely rotating bonds .Scientific Research Applications
Combustion Analysis
2,2-Dimethylheptane's structural analogs, like 2,6-dimethylheptane, have been studied for their combustion characteristics, particularly in low-temperature oxidation chemistry. This is relevant for understanding the behavior of branched alkanes in conventional and bio-derived fuels (He et al., 2020).
Biodegradation Studies
Research on microorganisms like Achromobacter strains that can utilize compounds such as 2,2-dimethylheptane indicates its potential role in environmental bioremediation. These studies are essential for understanding how certain compounds can be broken down in wastewater treatment processes (Catelani et al., 1977).
Molecular Conformational Analysis
Studies on the molecular structure of 2,2-Dimethylheptane and its isomers, like 2,6-dimethylheptane, provide insights into their vibrational modes and conformations, which is valuable in the field of computational chemistry and molecular modeling (Crowder & Lynch, 1985).
Chemical Synthesis and Catalysis
The compound and its derivatives have been used in various chemical synthesis processes. For example, 2,6-dimethylheptane-1,7-diol monotetrahydropyranyl ether, a derivative, has been synthesized for use in pheromone chemistry (Nakamura & Mori, 2000).
Fuel Additives and Emissions Studies
Research on fuel properties of 2,2-Dimethylheptane derivatives, like 2,5-dimethylfuran, explores their impact on combustion, emissions, and efficiency in diesel engines. This is crucial for developing more environmentally friendly fuel alternatives (Liu et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2,2-dimethylheptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20/c1-5-6-7-8-9(2,3)4/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSABUFWDVWCFDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061454 | |
Record name | 2,2-Dimethylheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylheptane | |
CAS RN |
1071-26-7, 26447-41-6 | |
Record name | 2,2-Dimethylheptane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1071-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dimethylheptane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexane, trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026447416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-DIMETHYLHEPTANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74181 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-Dimethylheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethylheptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.718 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,2-DIMETHYLHEPTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UIU4Z489X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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